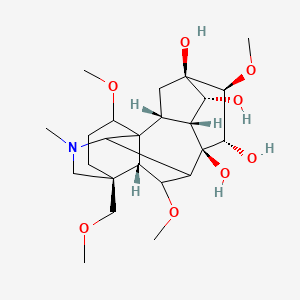

Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)-

Beschreibung

This compound, commonly referred to as Hypaconine, is a C19-diterpenoid alkaloid derived from Aconitum species. Its IUPAC name reflects a highly substituted aconitane skeleton with hydroxyl groups at positions 8, 13, 14, and 15; methoxy groups at positions 1, 6, and 16; a methoxymethyl group at position 4; and a methyl group at position 20. The stereochemistry is defined as (1α,6α,14α,15α,16β) . Hypaconine serves as the core structure for several esterified derivatives, such as Hypaconitine (8-acetate 14-benzoate) and Benzoylhypaconine (14-benzoate), which are pharmacologically active but toxic .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-YGJBFQRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, commonly referred to as a derivative of aconitine, is a compound derived from the Aconitum species. This compound is part of a larger class of diterpenoid alkaloids known for their diverse biological activities and pharmacological potential. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Aconitane-8,13,14,15-tetrol includes multiple methoxy groups and a unique arrangement that contributes to its biological properties. The structural formula can be summarized as follows:

- Molecular Formula : C₂₁H₃₃N₁O₇

- CAS Number : 63238-68-6

1. Cardiovascular Effects

Aconitane derivatives have been studied for their effects on cardiac function. Research indicates that they exhibit significant cardiotonic effects by enhancing myocardial contractility and improving heart function. Specifically, hypaconitine (related to Aconitane) has shown strong cardiac activity and is utilized in traditional medicine for treating various heart conditions .

2. Antitumor Activity

Studies have highlighted the potential of Aconitane derivatives in cancer therapy. These compounds have demonstrated the ability to inhibit tumor growth through various mechanisms including apoptosis induction in cancer cells. For instance, aconitine has been observed to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .

3. Anti-inflammatory Properties

Aconitane derivatives possess anti-inflammatory properties that may be beneficial in treating inflammatory diseases. They modulate inflammatory pathways and reduce oxidative stress levels in tissues . This property is particularly relevant for conditions such as chronic heart failure where inflammation plays a critical role.

The biological activities of Aconitane-8,13,14,15-tetrol are mediated through several mechanisms:

- Ion Channel Modulation : Aconitine derivatives are known to affect ion channels in cardiac tissues which leads to altered electrical activity and improved contractility.

- Inhibition of Enzymatic Pathways : These compounds can inhibit key enzymes involved in tumor progression and inflammation.

- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, Aconitane derivatives help maintain cellular homeostasis and prevent oxidative damage.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Wada et al., 2022 | Investigate the cardioprotective effects of aconitine | Found significant improvements in heart function metrics in animal models treated with aconitine derivatives. |

| Zhou et al., 2021 | Evaluate antitumor efficacy | Demonstrated that Aconitane derivatives inhibited growth in prostate cancer xenografts with minimal toxicity. |

| Gao et al., 2022 | Explore metabolic pathways | Identified key metabolic processes involving CYP enzymes that influence the pharmacokinetics of Aconitane compounds. |

Pharmacokinetics

The metabolism of Aconitane compounds occurs primarily in the liver and gastrointestinal tract. Key enzymes involved include carboxylesterases which facilitate hydrolysis reactions leading to less toxic metabolites . The pharmacokinetic profile indicates rapid absorption and distribution with a notable half-life that supports therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C24H39NO8

- Molecular Weight : 469.58 g/mol (calculated from )

- Structural Features: 14 stereocenters, multiple hydrogen bond donors/acceptors .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Hypaconine and Related Alkaloids

Key Observations :

- C20 Substitution : Hypaconine has a methyl group at C20, whereas Indaconitine and Yunaconitine feature an ethyl group, which increases molecular weight and lipophilicity .

- Esterification : Hypaconine derivatives like Hypaconitine and Benzoylhypaconine exhibit higher bioactivity due to ester groups (e.g., benzoate at C14), which enhance receptor binding .

- Stereochemistry : All compounds share the (1α,6α,14α,16β) configuration, critical for sodium channel modulation .

Pharmacological and Toxicological Comparisons

Key Findings :

- Hypaconitine and Benzoylhypaconine are 10–100x more toxic than Hypaconine due to ester groups enhancing membrane permeability and target binding .

- Yunaconitine ’s 3,4-dimethoxybenzoate group contributes to its unique neuromuscular blocking activity .

Analytical Data Comparisons

Table 3: Mass Spectrometry Fragmentation Patterns

Q & A

Q. Q1. How is the stereochemical configuration of this aconitane derivative determined experimentally?

Methodological Answer: The stereochemistry is resolved via X-ray crystallography. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 12.457 Å, b = 15.689 Å, c = 15.771 Å) are analyzed using SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) . Key torsion angles and hydrogen-bonding networks validate the 1α,6α,14α,15α,16β configuration. Refinement typically achieves R values < 0.05 for high-resolution data .

Q. Q2. What in vitro assays are used to evaluate its cytotoxic activity, and how are IC50_{50}50 values calculated?

Methodological Answer: Cytotoxicity is assessed using the MTT assay. Cells (e.g., HL-60, K562, HepG2) are cultured in RPMI-1640 with 10% FBS at 37°C/5% CO. Compounds are tested at 50 µg/mL initially, with serial dilutions (e.g., 2-fold) to determine dose-response curves. Absorbance at 570 nm is measured after 24-hour incubation with MTT reagent, and IC values are calculated via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer: Discrepancies (e.g., varying IC values against HL-60 cells) may arise from differences in:

- Cell passage number : Use low-passage cells (<20 passages) to minimize genetic drift.

- Assay conditions : Standardize serum concentration (10% FBS), CO levels (5%), and incubation time (24–72 hours).

- Compound purity : Confirm purity (>95%) via HPLC (C18 column, MeOH:HO gradient) and NMR (δ 1.0–6.0 ppm for aconitane backbone) .

Statistical validation (e.g., ANOVA with post-hoc tests) should be applied to compare datasets .

Q. Q4. What strategies are effective for synthesizing derivatives with enhanced apoptotic activity?

Methodological Answer: Modify functional groups linked to apoptotic pathways:

- C8/C14 hydroxyls : Acetylation (e.g., 8β-acetoxy-14α-benzoyloxy derivatives) enhances lipophilicity and mitochondrial targeting .

- C4 methoxymethyl : Replace with propargyl groups to probe interactions with Bcl-2/Bax proteins .

Synthetic steps involve protecting group chemistry (e.g., TBS for hydroxyls), followed by regioselective acylation (e.g., benzoyl chloride in pyridine) . Purity intermediates via flash chromatography (silica gel, hexane:EtOAc).

Q. Q5. How can computational modeling guide SAR studies for aconitane derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with apoptosis regulators (e.g., Bcl-2, Caspase-3). The C14 benzoate group shows high affinity for Bcl-2’s hydrophobic cleft (∆G ≈ −9.2 kcal/mol) .

- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond donors. Random forest regression predicts IC with R > 0.85 . Validate with leave-one-out cross-validation.

Q. Q6. What crystallographic challenges arise in resolving aconitane structures, and how are they mitigated?

Methodological Answer: Challenges include:

- Disorder in methoxymethyl groups : Collect data at 100 K to minimize thermal motion. Use SHELXL’s PART instruction to model alternative conformations .

- Weak high-angle reflections : Optimize crystal growth (e.g., vapor diffusion with tert-butanol) to improve diffraction beyond 1.0 Å resolution .

- Twinned crystals : Apply twin refinement (HKLF 5 format in SHELXL) with BASF parameters .

Data Analysis and Validation

Q. Q7. How should researchers validate the mechanism of G0/G1 phase arrest reported for this compound?

Methodological Answer:

- Flow cytometry : Stain cells with propidium iodide (50 µg/mL) and analyze DNA content (BD FACSCanto II). Compare cell cycle distributions (ModFit software) between treated and control groups .

- Western blotting : Quantify proteins like CCND1 (G1 phase marker) and p21 (CDK inhibitor). Use β-actin normalization and densitometry (ImageJ) to confirm downregulation of CCND1 (fold-change < 0.5) .

Q. Q8. What analytical techniques confirm the integrity of the aconitane core during derivatization?

Methodological Answer:

- C NMR : Monitor key carbons (e.g., C1 at δ 85–90 ppm, C20 methyl at δ 15–20 ppm) .

- HRMS : Use ESI-TOF to confirm molecular ions (e.g., [M+H] for CHNO at m/z 616.3112) with <5 ppm error .

- IR spectroscopy : Track carbonyl stretches (1740–1700 cm) for ester/acetate formation .

Safety and Handling

Q. Q9. What precautions are necessary when handling this compound due to its acute toxicity?

Methodological Answer:

- In vitro : Use biosafety level 2 (BSL-2) practices. Neutralize waste with 10% sodium hypochlorite before disposal.

- In vivo : For rodent studies, dose ≤10 mg/kg (LD ≈ 25 mg/kg in mice) and monitor for neurotoxicity (e.g., tremors, respiratory distress) .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods during weighing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.